molecular formula C16H26N4O6S2 B2609909 methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034282-45-4

methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2609909
CAS No.: 2034282-45-4
M. Wt: 434.53
InChI Key: HUTKSTSQCKAVPN-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H26N4O6S2 and its molecular weight is 434.53. The purity is usually 95%.
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Biological Activity

Methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound includes a piperidine ring, a dimethylsulfamoyl group, and a carbamate moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H14N2O4S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure highlights the presence of critical functional groups that may interact with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the dimethylsulfamoyl group suggests potential inhibition of certain metabolic pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease .

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be relevant for treating chronic inflammatory conditions.

Case Studies and Research Findings

  • Inhibition of nSMase2 : In a study focusing on nSMase2 inhibitors, compounds structurally related to this compound showed significant inhibition of enzyme activity in vitro. This inhibition was linked to reduced exosome release from cells, which is critical in various pathological processes .
  • Pharmacokinetic Studies : Research involving similar compounds has reported favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration, which are essential for central nervous system-targeted therapies .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key modifications that enhance biological activity, indicating that specific structural features are crucial for efficacy against targeted enzymes like nSMase2 .

Data Summary Table

Property Details
Molecular FormulaC10H14N2O4S
Potential ActivitiesAntimicrobial, Anti-inflammatory
Mechanism of ActionInhibition of nSMase2
Pharmacokinetic PropertiesFavorable oral bioavailability, brain penetration

Properties

IUPAC Name

methyl N-[4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O6S2/c1-19(2)28(24,25)20-10-8-13(9-11-20)12-17-27(22,23)15-6-4-14(5-7-15)18-16(21)26-3/h4-7,13,17H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKSTSQCKAVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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